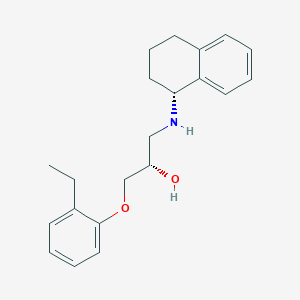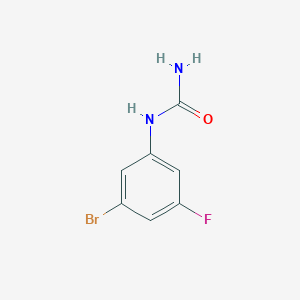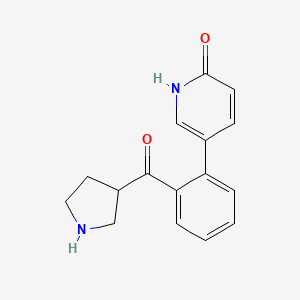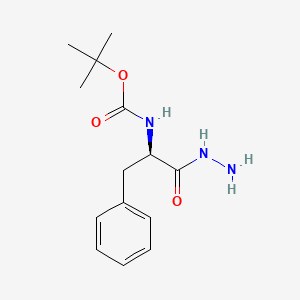
tert-Butyl (R)-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is notable for its unique structure, which includes a tert-butyl group, a hydrazinyl group, and a phenylpropan-2-yl moiety.
Méthodes De Préparation
The synthesis of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydrazinyl and phenylpropan-2-yl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst, or using reducing agents like lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides are common, leading to the formation of N-Boc-protected anilines.
Applications De Recherche Scientifique
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Biology: The compound can be used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Research into carbamate derivatives has shown potential in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound’s stability and reactivity make it useful in industrial processes for the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with various molecular targets. The hydrazinyl group can form stable complexes with metal ions, which can be exploited in catalysis. Additionally, the carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate include:
tert-Butyl N-Hydroxycarbamate: Used in similar applications as a protecting group for amines.
tert-Butyl (2-Aminophenyl)Carbamate: Another carbamate derivative with applications in organic synthesis.
tert-Butyl Carbamate: A simpler carbamate used in the synthesis of N-Boc-protected anilines.
The uniqueness of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C14H21N3O3 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Clé InChI |
GHSCWLGHLYTNJH-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NN |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
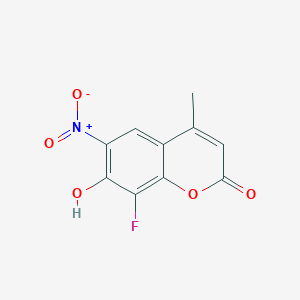
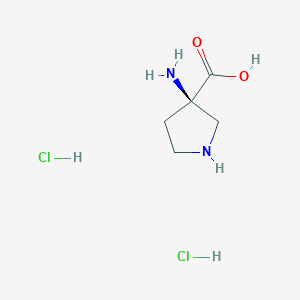
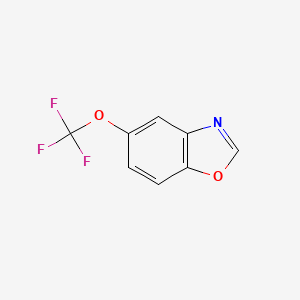
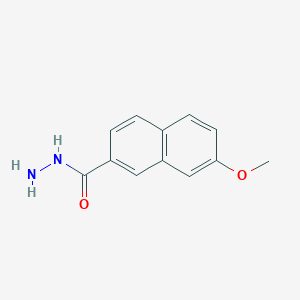
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
![N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)
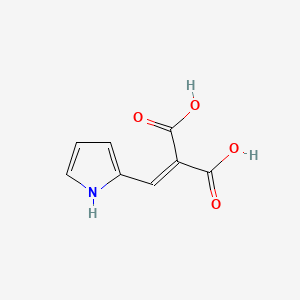
![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)
